molecular formula C13H12ClFN4O2S B2631606 3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide CAS No. 1798490-10-4

3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2631606
CAS No.: 1798490-10-4
M. Wt: 342.77
InChI Key: MAQGSZGDFPYCFY-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted with chloro (position 3) and fluoro (position 4) groups, linked via an ethyl chain to a pyrazolo[1,5-a]imidazole heterocycle. The sulfonamide group is a critical pharmacophore known for enzyme inhibition (e.g., carbonic anhydrase), while the pyrazoloimidazole moiety may confer unique conformational properties for target binding.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O2S/c14-11-9-10(1-2-12(11)15)22(20,21)17-5-6-18-7-8-19-13(18)3-4-16-19/h1-4,7-9,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQGSZGDFPYCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CN3C2=CC=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazolo[1,5-a]imidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]imidazole ring.

    Introduction of the Chloro and Fluoro Groups: Halogenation reactions are employed to introduce the chloro and fluoro substituents on the benzene ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds containing the pyrazolo[1,5-a]imidazole structure exhibit diverse biological activities. The following applications have been documented:

  • Antimicrobial Activity :
    • Pyrazole derivatives have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In a study, derivatives were screened against Staphylococcus aureus and Escherichia coli, demonstrating promising results .
  • Anticancer Potential :
    • The compound has been evaluated for its cytotoxic effects on several cancer cell lines. For instance, derivatives of pyrazole have shown significant inhibition against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with varying IC50 values .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are recognized for their anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

Synthesis and Mechanistic Studies

The synthesis of this compound can be approached through various methods involving nucleophilic substitution reactions due to the presence of the sulfonamide group. Studies focusing on its interactions with biological targets are crucial for understanding its mechanism of action. Research has shown that modifications in the acylamino groups can lead to compounds with improved activity profiles against specific receptors .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Core Heterocycle Analysis

Key structural analogs are compared below:

Compound Name Core Heterocycle Benzene Substituents Molecular Weight Key Bioactivity/Properties Source
3-Chloro-4-Fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide (Target) Pyrazolo[1,5-a]imidazole 3-Cl, 4-F ~356.77* Inferred enzyme inhibition N/A
4-Methoxy-2-Methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide (BJ14741) Pyrazolo[1,5-a]imidazole 4-OCH3, 2-CH3 334.39 Not reported
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromene-fluorophenyl complex 589.1 High melting point (175–178°C)
Triazolopyrimidine derivatives (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine) Triazolopyrimidine Variable substituents ~250–350 Herbicidal/fungicidal activity
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones Pyrazole-quinazoline hybrid Variable aryl groups ~350–400 Antimicrobial activity

*Calculated based on formula C₁₃H₁₁ClFN₄O₂S.

Key Observations:
  • Substituent Effects : The target compound’s 3-Cl and 4-F substituents are electron-withdrawing, which may enhance sulfonamide acidity compared to BJ14741’s electron-donating methoxy and methyl groups. This could improve target binding (e.g., hydrogen bonding or electrostatic interactions).
  • Core Heterocycles : Pyrazoloimidazole (target) vs. pyrazolopyrimidine () cores differ in solubility and conformational flexibility. Pyrazoloimidazole’s fused ring system may restrict rotation, favoring selective binding.
  • Molecular Weight : The target (~356.77) is lighter than the chromene-containing analog (589.1, ), suggesting better bioavailability.

Bioactivity Inference from Analog Studies

  • Triazolopyrimidine Derivatives () : Substituents like methyl and chiral centers improved herbicidal/fungicidal activity. The target’s chloro and fluoro groups may similarly enhance bioactivity through steric and electronic effects.
  • Pyrazole-Quinazoline Hydrazones () : Antimicrobial activity correlated with aryl substituents. The target’s sulfonamide group may enable dual mechanisms (enzyme inhibition + heterocycle-mediated targeting).
  • Chromene-Pyrazolopyrimidine Analogs () : Fluorine substituents in the patent compound likely improve metabolic stability. The target’s fluorine may confer similar advantages.

Physicochemical Properties

  • Melting Point : The target’s melting point is unreported, but ’s analog (175–178°C) suggests pyrazoloheterocycles with bulky substituents have high thermal stability.
  • Solubility : The pyrazoloimidazole core may reduce water solubility compared to triazolopyrimidines (), necessitating formulation optimization.

Biological Activity

3-Chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a sulfonamide group and a pyrazolo[1,5-a]imidazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Structural Features

The compound's structure includes:

  • Benzene Ring : Substituted with chlorine and fluorine atoms.
  • Sulfonamide Group : Known for its ability to undergo nucleophilic substitution reactions.
  • Pyrazolo[1,5-a]imidazole Moiety : Contributes to the compound's diverse biological activities.

The biological activity of 3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide can be attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Protein Kinases : These enzymes play crucial roles in cell signaling and are implicated in various diseases, including cancer. The compound may act as a selective inhibitor of certain kinases, potentially leading to therapeutic effects against tumors.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, which may extend to this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]imidazole derivatives. For instance:

  • A related compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 and NCI-H460) with IC50 values indicating effective growth inhibition .
  • Another study reported that derivatives exhibited IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines .

Anti-inflammatory Activity

Research also indicates that compounds similar to 3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide show promising anti-inflammatory properties:

  • Several pyrazole derivatives have been shown to inhibit COX enzymes, which are critical in inflammatory processes. For example, one study found IC50 values for COX inhibition as low as 0.01 µM .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique pharmacological profile of 3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-FluorobenzenesulfonamideFluorobenzene with sulfonamideAntimicrobialSimpler structure
Pyrazolo[3,4-b]quinolinePyrazole fused with quinolineAntitumorDifferent ring system
3-Chloro-N-(2-pyridyl)sulfonamideChlorinated sulfonamide with pyridineAntibacterialDifferent nitrogen heterocycle

This table underscores how the specific combination of halogens and heterocyclic structures in this compound contributes to its potential pharmacological properties.

Case Study 1: Anticancer Efficacy

In a recent study focusing on pyrazolo derivatives, it was found that specific modifications led to enhanced anticancer activity against lung cancer cell lines (A549) with IC50 values around 26 µM . This suggests that similar modifications could be applied to enhance the efficacy of 3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide.

Case Study 2: Inhibition of Kinases

Another study highlighted a series of pyrazolo compounds that effectively inhibited Aurora-A kinase with an IC50 value of 0.067 µM . Given the structural similarities, it is plausible that 3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide may exhibit comparable kinase inhibitory activity.

Q & A

Q. Table 1. Key Synthetic Parameters for Intermediate Alkylation

ParameterOptimal RangeImpact on YieldReference
Base (K₂CO₃)1.2–1.5 eq↑ Yield by 15%
Solvent (DMF)AnhydrousPrevents hydrolysis
TemperatureRT to 50°CBalances rate vs. side reactions

Q. Table 2. Comparative Bioactivity of Analogous Sulfonamides

CompoundTarget EnzymeIC₅₀ (nM)Structural FeatureReference
DerivativeCarbonic Anhydrase12.34-Chlorophenyl
CompoundKinase X8.7Fluorinated Triazole

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